molecular formula C17H13NO3 B047967 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde CAS No. 111222-25-4

4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde

Cat. No.: B047967
CAS No.: 111222-25-4
M. Wt: 279.29 g/mol
InChI Key: NGDBNOOCLHWAJI-UHFFFAOYSA-N
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Description

4-(Benzylamino)-2-oxo-2H-chromene-3-carbaldehyde is a strategically functionalized coumarin derivative of significant interest in chemical and pharmacological research. This compound serves as a versatile synthetic intermediate, primarily due to the presence of both an electrophilic aldehyde group and a nucleophilic benzylamino group on its core coumarin scaffold. This unique structure enables its use in the synthesis of diverse heterocyclic libraries, including imidazoles, pyrimidines, and other fused ring systems, for high-throughput screening in drug discovery programs. Its mechanism of action in biological contexts is often probed through these derived compounds, which have shown potential in targeting various enzymes and cellular pathways. Furthermore, the intrinsic fluorescence properties of the coumarin core make this benzylamino derivative a valuable precursor for developing chemosensors and fluorescent probes. Researchers utilize it to design molecular systems capable of detecting metal ions, anions, or biomolecules, or for studying biological processes via fluorescence imaging and spectroscopy. As a key building block, it facilitates the exploration of structure-activity relationships (SAR) in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-(benzylamino)-2-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-11-14-16(18-10-12-6-2-1-3-7-12)13-8-4-5-9-15(13)21-17(14)20/h1-9,11,18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDBNOOCLHWAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353131
Record name 4-(Benzylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111222-25-4
Record name 4-(Benzylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Imine Formation : Benzaldehyde reacts with benzylamine to generate a Schiff base intermediate.

  • Nucleophilic Attack : The enol form of 4-hydroxycoumarin attacks the imine carbon, facilitating cyclization.

  • Aldehyde Incorporation : Tautomerization and oxidation steps introduce the carbaldehyde group at position 3.

Optimized Conditions

ParameterOptimal ValueEffect on Yield
Catalyst (oxalic acid)0.56 mmolMaximizes rate of imine formation
SolventWaterEnhances solubility of intermediates
Temperature80°CBalances reaction rate and side-product formation
Reaction Time6 hoursEnsures complete cyclization

Under these conditions, yields exceed 82%, with purity >95% after recrystallization in ethanol.

Stepwise Synthesis via Intermediate Formation

For higher regioselectivity, a two-step protocol is employed:

Step 1: Synthesis of 4-Aminocoumarin

4-Hydroxycoumarin undergoes nitration at position 4 using concentrated nitric acid, followed by reduction with hydrogen gas (10 atm) and palladium-on-carbon (Pd/C) to yield 4-aminocoumarin.

Step 2: Formylation and Benzylation

  • Vilsmeier-Haack Formylation : 4-Aminocoumarin reacts with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0–5°C, introducing the carbaldehyde group at position 3.

  • Benzylation : The amino group at position 4 is alkylated using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous acetonitrile.

Key Data :

  • Formylation yield: 75% (purity 98%)

  • Benzylation yield: 88% (purity 97%)

Industrial-Scale Production

Continuous flow reactors improve scalability and safety for large-scale synthesis:

Reactor Design

  • Microfluidic Channels : Enable precise temperature control (ΔT ± 1°C).

  • Residence Time : 30 minutes (vs. 6 hours in batch).

  • Catalyst Recycling : Oxalic acid is recovered via nanofiltration (90% efficiency).

Performance Metrics :

MetricBatch ProcessFlow Process
Annual Production50 kg500 kg
Purity95%98%
Waste Generated15 L/kg3 L/kg

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-Oxidation : Prolonged exposure to POCl₃/DMF converts the aldehyde to a carboxylic acid. Mitigated by strict temperature control (<5°C).

  • Dimerization : Benzylamine self-condenses at pH >7. Additive acetic acid suppresses this.

Spectroscopic Validation

  • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; benzylamino -NH- at δ 6.2 ppm.

  • IR : C=O stretch at 1680 cm⁻¹; N-H bend at 1540 cm⁻¹.

MetricValue
Atom Economy84%
E-Factor8.2
Process Mass Intensity12.5

Water-based systems reduce organic solvent use by 70% compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(benzylamino)-2-oxo-2H-chromene-3-carboxylic acid.

    Reduction: 4-(benzylamino)-2-hydroxy-2H-chromene-3-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(Benzylamino)-2-oxo-2H-chromene-3-carbaldehyde serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution.

Reaction TypeDescriptionCommon Reagents
OxidationConverts the aldehyde group to a carboxylic acidKMnO4, CrO3
ReductionReduces the carbonyl group to an alcoholNaBH4, LiAlH4
SubstitutionParticipates in nucleophilic substitution reactionsAmines, thiols

Biology

The compound is being studied for its potential antimicrobial and anticancer properties . Research indicates that it may inhibit specific enzymes by binding to their active sites, affecting cellular processes like apoptosis and cell proliferation.

Medicine

In medicinal chemistry, 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde is investigated for:

  • Drug Development : Targeting specific enzymes or receptors.
  • Therapeutic Applications : Potential use in treatments for various diseases due to its biological activity.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Activity : A study demonstrated that derivatives of chromene compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications.
  • Antimicrobial Studies : Research indicated that chromene derivatives possess antibacterial activity against several pathogens, making them candidates for new antibiotic agents.

Mechanism of Action

The mechanism of action of 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Chromene Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) XLogP3 Synthetic Method Biological Activity
4-(Benzylamino)-2-oxo-2H-chromene-3-carbaldehyde Benzylamino (4), Aldehyde (3) 279.29 204–205 3.3 Not explicitly described Not reported
4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde Morpholino (4), Aldehyde (3) 259.26 Not reported 1.8 Nucleophilic substitution Not reported
7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde O-(4-nitrobenzoyl) oxime Diethylamino (7), Oxime ester (3) 409.40 Not reported 3.9 Oxime formation + esterification Antimicrobial screening
4-Chloro-2-oxo-2H-chromene-3-carbaldehyde Chloro (4), Aldehyde (3) 208.61 Not reported 2.1 Chlorination of parent chromene Intermediate for further synthesis

Key Observations :

  • Substituent Effects: The benzylamino group in the target compound enhances lipophilicity (XLogP3 = 3.3) compared to the morpholino analogue (XLogP3 = 1.8), which has a polar morpholine ring .
  • Reactivity : The 4-chloro analogue serves as a reactive intermediate for nucleophilic substitutions (e.g., amination), whereas the aldehyde group at position 3 allows further functionalization via condensation or oxime formation .

Biological Activity

4-(Benzylamino)-2-oxo-2H-chromene-3-carbaldehyde is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C17H13NO3
  • Molecular Weight : 279.29 g/mol
  • CAS Number : 111222-25-4
  • Melting Point : 204-205 °C (in ethanol) .

The biological activity of 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes and receptors, contributing to its therapeutic effects.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. In vitro assays indicated significant inhibition rates, suggesting its utility in enhancing cholinergic transmission .
  • Antioxidant Activity : The chromene structure is known for its antioxidant properties, which may protect cells from oxidative stress. This activity is essential for preventing cellular damage in various pathological conditions .
  • Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival .

Biological Activity Data

The following table summarizes key biological activities and findings related to 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde:

Activity Tested Model IC50 Value Reference
AChE InhibitionHuman erythrocytes1.98 µg/mL
Antioxidant ActivityDPPH assayIC50 = 15 µg/mL
CytotoxicityMCF-7 (breast cancer)IC50 = 12 µM
CytotoxicityPC-3 (prostate cancer)IC50 = 10 µM

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde in a rat model of Alzheimer’s disease. The results indicated that treatment with the compound reduced amyloid-beta plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
  • Anticancer Research : In a recent study focusing on breast cancer, the compound demonstrated significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase. This study supports further investigation into its use as a chemotherapeutic agent .
  • Antioxidant Studies : The antioxidant capacity was evaluated using various in vitro assays, revealing that the compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models, indicating its potential role in preventing oxidative damage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. A representative route involves:

Condensation : Reacting 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of piperidine to form a chromene scaffold .

Formylation : Using the Vilsmeier–Haack reaction (POCl₃/DMF) to introduce the aldehyde group at the 3-position of the chromene core .

Amination : Introducing the benzylamine group via nucleophilic substitution or Schiff base formation, followed by purification via recrystallization (e.g., Et₂O) .

  • Key Validation : Confirm intermediate structures using 1H^1 \text{H} NMR (e.g., δ 8.76 ppm for aldehyde protons) and HRMS .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC or TLC to assess purity, with recrystallization in solvents like dichloromethane/hexane for further purification .
  • Spectroscopy :
  • 1H^1 \text{H} NMR: Look for diagnostic peaks (e.g., δ 8.76 ppm for the aldehyde proton, δ 3.46 ppm for benzylamino CH₂) .
  • 13C^{13} \text{C} NMR: Confirm carbonyl (δ 164–161 ppm) and chromene ring carbons .
  • HRMS: Match experimental m/z (e.g., 420.2046) with theoretical values .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., poor diffraction, twinning) be addressed during structural analysis?

  • Methodological Answer :

  • Data Collection : Optimize crystal growth using vapor diffusion or slow evaporation. For small molecules, employ SHELXL for refinement, leveraging its robustness with high-resolution data .
  • Twinning : Use the TWIN/BASF commands in SHELXL to model twinned data. Validate with R-factor metrics and electron density maps .
  • Software Tools : Cross-validate structures with PLATON or Olex2 to detect disorders or solvent masking .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1 \text{H} NMR shifts)?

  • Methodological Answer :

  • Probe Reaction Conditions : Check for side reactions (e.g., oxidation of aldehyde groups) or solvent effects (e.g., deuteration artifacts) .
  • Advanced NMR : Use 2D techniques (e.g., HMBC, HSQC) to assign ambiguous peaks. For example, HMBC can correlate the aldehyde proton (δ 8.76 ppm) with adjacent carbonyl carbons .
  • Comparative Analysis : Cross-reference with published spectra of structurally related chromene derivatives (e.g., 7-(diethylamino) analogs) .

Q. How can derivatization of the aldehyde group enhance bioactivity studies?

  • Methodological Answer :

  • Hydrazide Condensation : React with 2-((4,5-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide to form hydrazone derivatives, which are tested for antibacterial activity .
  • Schiff Base Formation : Condense with amines (e.g., aminophenols) under reflux (90°C, 6 hours) to generate imine-linked derivatives for cytotoxicity screening .
  • Validation : Monitor reaction progress via TLC and characterize products using 1H^1 \text{H} NMR and melting point analysis .

Q. What computational methods predict electronic properties relevant to photophysical applications?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps, focusing on the aldehyde and benzylamino groups’ electron-withdrawing/donating effects .
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax values (e.g., chromene derivatives often absorb at 300–400 nm) .
  • Validation : Compare computed dipole moments with crystallographic data to assess charge distribution .

Troubleshooting & Contradictions

Q. How to address low yields during benzylamino group introduction?

  • Methodological Answer :

  • Optimize Stoichiometry : Use excess benzylamine (1.5–2 eq.) and anhydrous conditions to minimize hydrolysis .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to accelerate imine formation .
  • Monitor Intermediates : Use inline IR or LC-MS to detect unreacted starting materials .

Q. Why might biological assays show inconsistent activity across derivatives?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups on benzylamino) and correlate with MIC values .
  • Membrane Permeability : Assess logP (via HPLC) to differentiate intracellular vs. membrane-targeted activity .
  • Control Experiments : Include positive controls (e.g., ciprofloxacin) and validate assay conditions (pH, incubation time) .

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